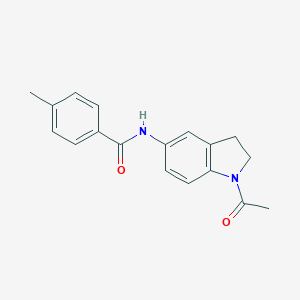![molecular formula C29H34N2O2 B300242 4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B300242.png)
4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide, also known as Compound 32, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 exerts its pharmacological effects by selectively inhibiting the activity of PKC isoforms. PKC is a family of serine/threonine kinases that play a critical role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, 4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 induces apoptosis and cell cycle arrest in cancer cells and regulates insulin secretion and glucose homeostasis in pancreatic beta cells.
Biochemical and Physiological Effects:
4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 has been shown to have potent anticancer effects by inducing apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to regulate insulin secretion and glucose homeostasis in pancreatic beta cells, suggesting its potential use in the treatment of type 2 diabetes. Moreover, 4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 has several advantages for lab experiments, including its high potency and selectivity for PKC isoforms. Moreover, it has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, 4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 has some limitations, including its low solubility and stability, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 has promising potential for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Future research should focus on optimizing the synthesis process to improve the yield and purity of 4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32. Moreover, further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans. Additionally, future research should explore the potential of 4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 in combination therapy with other anticancer or antidiabetic agents to enhance its therapeutic effects.
Métodos De Síntesis
4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 can be synthesized through a multistep process involving several chemical reactions. The first step involves the synthesis of 4-tert-butyl-N-(2-methylphenyl)benzamide, which is then reacted with 4-tert-butylbenzoyl chloride to obtain 4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide. The synthesis process has been optimized to obtain a high yield of pure 4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide 32 has also been used to study the role of PKC in the regulation of insulin secretion and glucose homeostasis. Moreover, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
Nombre del producto |
4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide |
|---|---|
Fórmula molecular |
C29H34N2O2 |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl]benzamide |
InChI |
InChI=1S/C29H34N2O2/c1-19-24(30-26(32)20-11-15-22(16-12-20)28(2,3)4)9-8-10-25(19)31-27(33)21-13-17-23(18-14-21)29(5,6)7/h8-18H,1-7H3,(H,30,32)(H,31,33) |
Clave InChI |
LDPOQWNTRRGURO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
SMILES canónico |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B300159.png)




![N-{1,4-dioxo-3-[(2-phenoxyethyl)amino]-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B300169.png)



![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)
![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)
![3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B300184.png)
![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)